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Get Quote

These application notes provide a comprehensive guide for researchers, scientists, and drug

development professionals on the effective knockdown of Aconitate Decarboxylase 1 (ACOD1),

also known as Immunoresponsive Gene 1 (IRG1), in Human Embryonic Kidney 293 (HEK293)

cells using small interfering RNA (siRNA). This protocol covers cell culture, siRNA transfection,

and subsequent validation of gene silencing at both the mRNA and protein levels.

Introduction
ACOD1 is a crucial mitochondrial enzyme that catalyzes the production of itaconate from the

Krebs cycle intermediate cis-aconitate. It plays a significant role in immunometabolism and the

regulation of inflammatory responses.[1][2][3] Upregulation of ACOD1 is observed in immune

cells like macrophages in response to pathogens and inflammatory stimuli.[2] The ACOD1-

itaconate axis is implicated in modulating macrophage polarization, inflammasome activation,

and oxidative stress.[1] Given its central role in inflammation, ACOD1 is a target of interest in

various diseases, including infections and sterile inflammatory conditions.[1] The use of siRNA

to specifically silence ACOD1 expression in a well-characterized cell line like HEK293 provides

a powerful tool to study its function and downstream signaling pathways.
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Materials and Reagents
HEK293 cells

Dulbecco's Modified Eagle's Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

Trypsin-EDTA

Phosphate-Buffered Saline (PBS)

ACOD1-specific siRNA and negative control siRNA (scrambled sequence)

Lipofectamine™ RNAiMAX Transfection Reagent

Opti-MEM™ I Reduced Serum Medium

RNA extraction kit

cDNA synthesis kit

qPCR master mix and primers for ACOD1 and a housekeeping gene (e.g., GAPDH)

RIPA lysis buffer with protease inhibitors

BCA protein assay kit

Primary antibodies (anti-ACOD1 and anti-loading control, e.g., β-actin)

HRP-conjugated secondary antibody

Chemiluminescent substrate
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Table 1: Representative ACOD1 Knockdown Efficiency
in HEK293 Cells

Target
Method of
Quantification

Time Point (post-
transfection)

% Knockdown
(relative to
negative control)

ACOD1 mRNA RT-qPCR 48 hours 75-90%

ACOD1 Protein
Western Blot

Densitometry
72 hours 70-85%

Note: The values presented are representative and can vary based on the specific siRNA

sequence, transfection efficiency, and cell passage number. Optimal knockdown should be

determined empirically.

Experimental Protocols
HEK293 Cell Culture and Maintenance

Culture Conditions: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1%

penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

Subculturing: Passage the cells when they reach 80-90% confluency.[4]

Aspirate the culture medium.

Wash the cell monolayer once with sterile PBS.

Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until

cells detach.

Neutralize the trypsin by adding 4-5 mL of complete culture medium.

Gently pipette the cell suspension up and down to create a single-cell suspension.

Seed new flasks at a recommended ratio of 1:3 to 1:8.[5]

ACOD1 siRNA Transfection Protocol
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This protocol is designed for a 24-well plate format. Adjust volumes accordingly for other plate

sizes.

Cell Seeding: The day before transfection, seed 0.5-1.25 x 10^5 HEK293 cells per well in 0.5

mL of complete growth medium. The cells should be 30-50% confluent at the time of

transfection.[6][7]

siRNA-Lipid Complex Formation:

In a sterile microcentrifuge tube, dilute 10-50 nM of ACOD1 siRNA (or negative control

siRNA) in 50 µL of Opti-MEM™ I Reduced Serum Medium. Mix gently.[6]

In a separate tube, dilute 1.5-2 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™ I.

Mix gently and incubate for 5 minutes at room temperature.[6]

Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX. Mix gently and

incubate for 10-20 minutes at room temperature to allow the formation of siRNA-lipid

complexes.[8]

Transfection:

Add the 100 µL of the siRNA-lipid complex mixture dropwise to each well containing the

HEK293 cells.

Gently rock the plate back and forth to ensure even distribution of the complexes.

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding

to downstream analysis. The optimal incubation time will depend on the target and the assay

being performed (mRNA analysis typically at 24-48 hours, protein analysis at 48-72 hours).

[6]

Validation of ACOD1 Knockdown by RT-qPCR
RNA Extraction: At 24-48 hours post-transfection, lyse the cells and extract total RNA using a

commercial RNA extraction kit according to the manufacturer's protocol.

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA

synthesis kit.
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qPCR:

Prepare the qPCR reaction mixture containing cDNA template, forward and reverse

primers for ACOD1 (and a housekeeping gene), and a suitable qPCR master mix (e.g.,

SYBR Green).[9]

Perform the qPCR reaction using a real-time PCR detection system. A typical thermal

cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation,

annealing, and extension.[10]

Data Analysis: Calculate the relative expression of ACOD1 mRNA using the comparative Ct

(ΔΔCt) method, normalizing to the expression of the housekeeping gene and relative to the

negative control siRNA-treated cells.

Validation of ACOD1 Knockdown by Western Blot
Protein Lysate Preparation: At 48-72 hours post-transfection, wash the cells with ice-cold

PBS and lyse them in RIPA buffer containing protease inhibitors.[5]

Protein Quantification: Determine the protein concentration of each lysate using a BCA

protein assay.

SDS-PAGE and Protein Transfer:

Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-

polyacrylamide gel.

Separate the proteins by electrophoresis.

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20

(TBST) for 1 hour at room temperature.

Incubate the membrane with a primary antibody specific for ACOD1 overnight at 4°C.
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Wash the membrane three times with TBST.

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1

hour at room temperature.

Wash the membrane again three times with TBST.

Detection: Add a chemiluminescent substrate to the membrane and detect the signal using

an imaging system.[11] The membrane can be stripped and re-probed with a loading control

antibody (e.g., β-actin) to ensure equal protein loading.
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Caption: ACOD1 signaling pathway and point of siRNA intervention.
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Caption: Experimental workflow for ACOD1 knockdown in HEK293 cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Email: info@benchchem.com
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